molecular formula C18H15N3O5S B11587056 (5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11587056
M. Wt: 385.4 g/mol
InChI Key: IPQQVOCPQPPOQV-ZROIWOOFSA-N
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Description

(5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that features a unique structure combining a furan ring, a trimethoxyphenyl group, and a thiazolotriazole core

Preparation Methods

The synthesis of (5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the thiazolotriazole core under specific reaction conditions, such as the use of a strong base or acid catalyst .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The formation of the thiazolotriazole core itself is a cyclization reaction, which can be catalyzed by acids or bases.

Scientific Research Applications

(5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H15N3O5S/c1-23-12-7-10(8-13(24-2)15(12)25-3)16-19-18-21(20-16)17(22)14(27-18)9-11-5-4-6-26-11/h4-9H,1-3H3/b14-9-

InChI Key

IPQQVOCPQPPOQV-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2

Origin of Product

United States

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